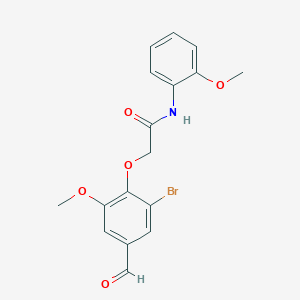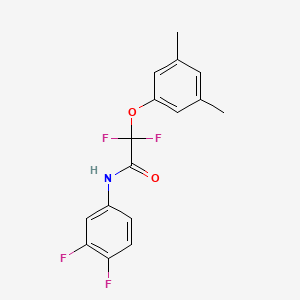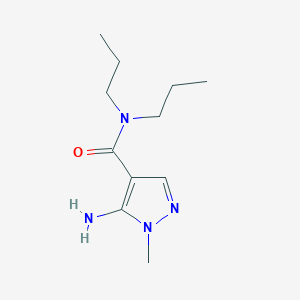![molecular formula C16H12ClF3N6O2S B2997346 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione CAS No. 321433-29-8](/img/structure/B2997346.png)
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and related compounds. For example, the SMILES string for a related compound, 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride, isCl.NCCSc1ncc(cc1Cl)C(F)(F)F . This provides some insight into the structure of the compound you’re interested in, but a complete analysis would require more specific information .
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing polyfunctional fused heterocyclic compounds, including derivatives of pyrimidine, which serve as crucial intermediates in the synthesis of a wide range of heterocyclic compounds. These methods involve reactions of different precursors in specific conditions to obtain compounds with potential applications in various domains, including materials science and pharmaceuticals (Hassaneen et al., 2003).
Supramolecular Assemblies
Derivatives of pyrimidine have been investigated for their ability to form novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds, due to their hydrogen bonding potential, can create complex 2D and 3D networks that are of interest for the development of new materials with specific mechanical, optical, or electronic properties (Fonari et al., 2004).
Anticancer and Anti-inflammatory Applications
Some pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies aim to explore the potential therapeutic applications of these compounds by understanding their biological activities and mechanisms of action. This research contributes significantly to the medicinal chemistry field, offering insights into the design of new drugs with improved efficacy and reduced side effects (Rahmouni et al., 2016).
Optical and Nonlinear Optical Properties
The study of pyrimidine-based bis-uracil derivatives has highlighted their potential in optical and nonlinear optical (NLO) applications. These compounds exhibit promising properties for NLO device fabrications, which are crucial for various technological advancements, including telecommunications and information processing. The computational and experimental approaches provide a comprehensive understanding of their properties and applications (Mohan et al., 2020).
Antimicrobial Activity
Research on pyrimidine derivatives also extends to their antimicrobial properties, with several compounds showing moderate activity against common pathogens. These findings are valuable for the development of new antibiotics and antimicrobial agents, addressing the growing concern of antibiotic resistance (Vlasov et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit theAcpS enzyme , which plays a crucial role in bacterial growth by participating in the fatty acid synthase (FAS) pathway .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound likely affects the fatty acid synthase (FAS) pathway . This pathway is critical for bacterial growth as it is involved in the production of the primary membrane component palmitate and the assembly of virulence-determining components of bacterial cell walls .
Pharmacokinetics
The presence of a trifluoromethyl group (-cf3) in similar compounds has been associated with improved drug potency , which could potentially impact the bioavailability of this compound.
Result of Action
The compound is likely to thwart bacterial growth by inhibiting the AcpS enzyme and attenuating secondary metabolism . This results in a reduction in the anabolic capacity of the FAS system, which can have pleiotropic effects on cell viability .
properties
IUPAC Name |
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6O2S/c17-10-6-9(16(18,19)20)8-24-13(10)21-4-5-26-12(27)7-11(25-15(26)28)29-14-22-2-1-3-23-14/h1-3,6-8H,4-5H2,(H,21,24)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAIWJSOUDFIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=CC(=O)N(C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2997266.png)
![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2997274.png)




![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2997283.png)
![1-[Tert-butyl(dimethyl)silyl]indole-5-thiol](/img/structure/B2997284.png)
![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2997285.png)